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Compound of Interest

Compound Name: PD166326

Cat. No.: B1683775

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacodynamics of
PD166326, a potent pyridopyrimidine-class tyrosine kinase inhibitor. The information presented
herein is compiled from key preclinical studies to assist researchers and drug development
professionals in understanding the mechanism of action, target engagement, and anti-leukemic
activity of this compound.

Core Pharmacodynamic Properties

PD166326 is a dual inhibitor of Bcr-Abl and Src family kinases.[1] Its mechanism of action is
centered on the competitive inhibition of ATP binding to the kinase domain of these enzymes. A
key characteristic of PD166326 is its ability to bind to both the active and inactive
conformations of the Bcr-Abl kinase domain, which may contribute to its enhanced potency
against certain imatinib-resistant mutants.[2]

In Vitro Potency and Selectivity

PD166326 demonstrates potent inhibition of Bcr-Abl and Src kinases, as evidenced by low
nanomolar and picomolar IC50 values in both enzymatic and cell-based assays.
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Reference Cell

Target Assay Type IC50 Value .

Line/System
Bcr-Abl Kinase Kinase Inhibition 100-200 pM In vitro enzyme assay
Src Kinase Kinase Inhibition 6 nM In vitro enzyme assay
Abl Kinase Kinase Inhibition 8 nM In vitro enzyme assay

Bcr-Abl Cellular

Proliferation Assay 400 pM R10(-) cells
Growth
Bcr-Abl Cellular _ _

Proliferation Assay 0.2nM R10(-) cells
Growth
K562 Cell Proliferation  Proliferation Assay 300 pM K562 cells

Activity Against Imatinib-Resistant Bcr-Abl Mutants

PD166326 has shown efficacy against several imatinib-resistant Bcr-Abl mutations in
preclinical models. However, it is not effective against the T315I1 mutation.[2] The compound
has demonstrated the ability to suppress the emergence of a majority of mutations that arise
under both imatinib and PD166326 pressure, although mutations at the F317 residue confer
resistance to PD166326 while remaining sensitive to imatinib.[3]

Bcr-Abl Mutant In Vivo Efficacy (Murine CML Model)
Prolonged survival of mice compared to
P210/H396P o
imatinib.[2]
Prolonged survival of mice compared to
P210/M351T
imatinib.[2]
P210/T315I Resistant to PD166326 treatment.[2]

Preclinical In Vivo Efficacy

In a murine model of chronic myeloid leukemia (CML), PD166326 demonstrated superior
antileukemic activity compared to imatinib mesylate.[2][4][5]
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Efficacy Parameter PD166326-Treated Mice Imatinib-Treated Mice
WBC Count < 20.0 x 109/L at
70% 8%
Necropsy
Complete Resolution of _
67% (two-thirds) 0%

Splenomegaly

Pharmacokinetics in Mice

Oral administration of PD166326 in Balb/c mice resulted in the rapid achievement of
therapeutic concentrations. The half-life of PD166326 in mice was determined to be
approximately 8.4 hours at steady state.[2] The maximum tolerated dose for chronic
administration was established at 50 mg/kg twice daily.[2]

. ] Plasma Concentration at 15 hours
Dose (Twice Daily)

(Steady State)
25 mg/kg 5 3)nM
35 mg/kg 8((x2)nM
50 mg/kg 18 (£ 2) nM
60 mg/kg 33 (x 40) nM

Signaling Pathways and Mechanism of Action

PD166326 exerts its anti-leukemic effects by inhibiting the constitutive tyrosine phosphorylation
of Ber-Abl and its downstream signaling pathways. Notably, it also impacts Src family kinase
signaling, which has been implicated in imatinib resistance.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b1683775?utm_src=pdf-body-img
https://www.benchchem.com/product/b1683775?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683775?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic
Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the
IC507? - PMC [pmc.ncbi.nim.nih.gov]

o 2. PD166326, a novel tyrosine kinase inhibitor, has greater antileukemic activity than imatinib
mesylate in a murine model of chronic myeloid leukemia - PMC [pmc.ncbi.nim.nih.gov]

e 3. bcm.edu [bcm.edu]
e 4. PhosphoTyrosine Western Blotting [protocols.io]

e 5. PD166326, a novel tyrosine kinase inhibitor, has greater antileukemic activity than imatinib
mesylate in a murine model of chronic myeloid leukemia - PubMed
[pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [The Pharmacodynamics of PD166326: A Preclinical
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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preclinical-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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